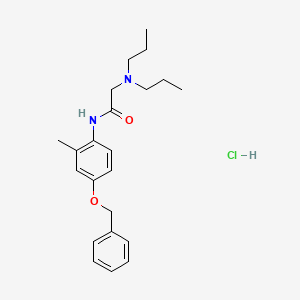
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by its decahydro structure, indicating the presence of ten hydrogen atoms, and the (E)- configuration, which refers to the specific geometric arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and an aminoacetaldehyde diethyl acetal react under acidic conditions.
Hydrogenation: The isoquinoline core undergoes hydrogenation to add hydrogen atoms, resulting in the decahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its derivatives may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Tetrahydroisoquinoline: A partially hydrogenated derivative.
2-Methoxybenzamide: A related compound with a similar functional group.
Uniqueness
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is unique due to its specific (E)- configuration and the presence of both the decahydro isoquinoline core and the 2-methoxybenzamido group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
53525-82-9 |
|---|---|
Formule moléculaire |
C18H26N2O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H26N2O2/c1-20-11-10-13-6-5-8-16(15(13)12-20)19-18(21)14-7-3-4-9-17(14)22-2/h3-4,7,9,13,15-16H,5-6,8,10-12H2,1-2H3,(H,19,21)/t13-,15-,16?/m1/s1 |
Clé InChI |
PSCUSBHTWIZHDR-CWSLVUQWSA-N |
SMILES isomérique |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3OC |
SMILES canonique |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


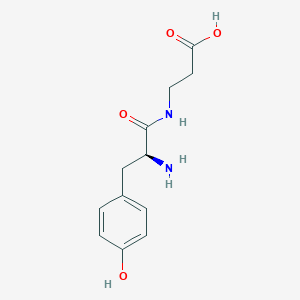
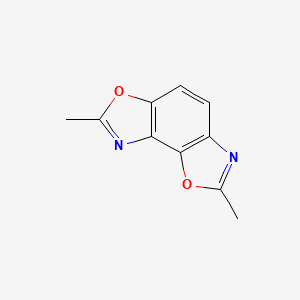
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
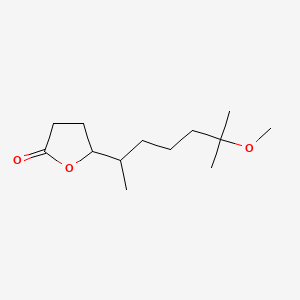
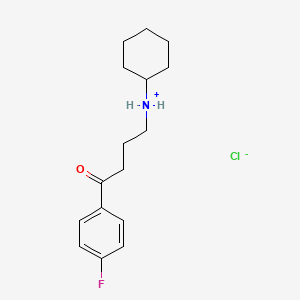

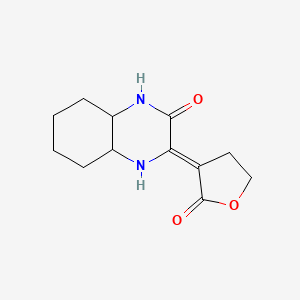
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
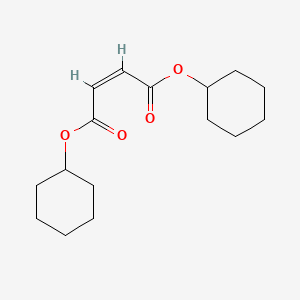



![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
